molecular formula C27H25NO5 B11569505 3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11569505
M. Wt: 443.5 g/mol
InChI Key: FZWWOHIQJRTGCW-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a methoxybenzoyl group, and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of Butoxy Group: The butoxy group can be attached through nucleophilic substitution reactions using butyl bromide and a base such as potassium carbonate.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage by reacting the intermediate product with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the butoxy group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-(4-methoxybenzoyl)-1-benzofuran: Similar structure with a butyl group instead of a butoxy group.

    4-butoxy-N-(2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the butoxy group, methoxybenzoyl group, and benzofuran ring can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

3-butoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C27H25NO5/c1-3-4-16-32-21-9-7-8-19(17-21)27(30)28-24-22-10-5-6-11-23(22)33-26(24)25(29)18-12-14-20(31-2)15-13-18/h5-15,17H,3-4,16H2,1-2H3,(H,28,30)

InChI Key

FZWWOHIQJRTGCW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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